![molecular formula C8H9BrClNO2 B1473365 Methyl 5-amino-2-bromobenzoate hydrochloride CAS No. 1803581-93-2](/img/structure/B1473365.png)
Methyl 5-amino-2-bromobenzoate hydrochloride
Overview
Description
Methyl 2-amino-5-bromobenzoate, also known as Methyl 5-amino-2-bromobenzoate hydrochloride, acts as a potential PqsD inhibitor against pseudomonas aeruginosa infections. It is also used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is characterized by N-H…O bonds and consists of zigzag chains running along the b-axis direction . The InChI code for the compound is1S/C8H8BrNO2.ClH/c1-12-8(11)6-4-5(10)2-3-7(6)9;/h2-4H,10H2,1H3;1H
. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 266.52 . The compound is a powder at room temperature .Scientific Research Applications
Synthesis of Anti-Cancer Drugs
Methyl 5-amino-2-bromobenzoate hydrochloride serves as a key intermediate in the synthesis of compounds with potential anti-cancer properties. For example, it has been used in the preparation of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an important intermediate for synthesizing some anti-cancer drugs that inhibit thymidylate synthase. This pathway involves multiple steps, including reactions with p-toluidine, chloral hydrate, and hydroxylamine hydrochloride, followed by concentrated sulfuric acid treatment and alkaline H2O2 oxidation to yield the desired intermediate with a detailed structural analysis provided through IR, 1HNMR, MS, and elemental analysis (Cao Sheng-li, 2004).
Molecular Properties and NLO Applications
Research on Methyl 2-amino 5-bromobenzoate (a compound closely related to this compound) has focused on its molecular structure, vibrational wavenumbers, and electronic properties using density functional theory (DFT) and time-dependent DFT (TD-DFT) approaches. Studies have shown that the molecule has significant first-order hyperpolarizability, indicating potential for non-linear optical applications, which are valuable in telecommunications and information processing. The research also delves into the molecule's electronic transitions, stability, and NLO activity, contributing to the understanding of its suitability for photodynamic therapy in cancer treatment (A. Saxena, Megha Agrawal, A. Gupta, 2015).
Novel Compounds Development
The synthesis and characterization of novel compounds derived from this compound contribute to various potential applications, including the development of new fungicides and the study of their effects against specific fungi. For instance, novel polyfunctional arenesulfonamides, prepared from 3-amino-5-bromobenzoic acid, have shown significant activity against Malassezia furfur, suggesting potential for treating skin diseases such as seborrheic dermatitis. This highlights the versatility of this compound derivatives in synthesizing compounds with specific biological activities (Lena Trifonov, Katerina Chumin, R. Gvirtz, Michal Afri, E. Korshin, G. Cohen, A. Gruzman, 2020).
Mechanism of Action
Target of Action
Methyl 5-amino-2-bromobenzoate hydrochloride is known to target PqsD , a key enzyme in the pqs quorum sensing (QS) system of Pseudomonas aeruginosa . This system is involved in the production of a number of virulence factors and biofilm formation .
Mode of Action
The compound acts as a potential PqsD inhibitor . By inhibiting PqsD, it disrupts the pqs quorum sensing system, thereby reducing the production of virulence factors and inhibiting biofilm formation .
Biochemical Pathways
The inhibition of PqsD affects the pqs quorum sensing system . This system is a biochemical pathway in Pseudomonas aeruginosa that controls the production of virulence factors and biofilm formation . By disrupting this pathway, this compound can reduce the pathogenicity of the bacteria .
Result of Action
The primary result of this compound’s action is the reduction of virulence factors and inhibition of biofilm formation in Pseudomonas aeruginosa . This can potentially decrease the pathogenicity of the bacteria and make it more susceptible to immune responses and antibiotic treatments .
Safety and Hazards
properties
IUPAC Name |
methyl 5-amino-2-bromobenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.ClH/c1-12-8(11)6-4-5(10)2-3-7(6)9;/h2-4H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLXPFZLNOUDGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803581-93-2 | |
Record name | methyl 5-amino-2-bromobenzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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